Cas no 2109599-67-7 ({1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine)

{1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine structure
2109599-67-7 structure
商品名:{1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine
CAS番号:2109599-67-7
MF:C10H20N2
メガワット:168.279202461243
CID:6419470
PubChem ID:165522886

{1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine 化学的及び物理的性質

名前と識別子

    • {1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine
    • EN300-1280894
    • 2109599-67-7
    • {1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine
    • インチ: 1S/C10H20N2/c1-8-4-9(5-8)7-12-3-2-10(12)6-11/h8-10H,2-7,11H2,1H3
    • InChIKey: VGRCYDWAEYZARF-UHFFFAOYSA-N
    • ほほえんだ: N1(CCC1CN)CC1CC(C)C1

計算された属性

  • せいみつぶんしりょう: 168.162648646g/mol
  • どういたいしつりょう: 168.162648646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 29.3Ų

{1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1280894-250mg
{1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine
2109599-67-7
250mg
$1235.0 2023-10-01
Enamine
EN300-1280894-500mg
{1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine
2109599-67-7
500mg
$1289.0 2023-10-01
Enamine
EN300-1280894-2.5g
{1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine
2109599-67-7
2.5g
$3136.0 2023-06-07
Enamine
EN300-1280894-1000mg
{1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine
2109599-67-7
1000mg
$1343.0 2023-10-01
Enamine
EN300-1280894-10.0g
{1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine
2109599-67-7
10g
$6882.0 2023-06-07
Enamine
EN300-1280894-0.1g
{1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine
2109599-67-7
0.1g
$1408.0 2023-06-07
Enamine
EN300-1280894-0.5g
{1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine
2109599-67-7
0.5g
$1536.0 2023-06-07
Enamine
EN300-1280894-50mg
{1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine
2109599-67-7
50mg
$1129.0 2023-10-01
Enamine
EN300-1280894-5000mg
{1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine
2109599-67-7
5000mg
$3894.0 2023-10-01
Enamine
EN300-1280894-100mg
{1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine
2109599-67-7
100mg
$1183.0 2023-10-01

{1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine 関連文献

{1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamineに関する追加情報

Introduction to {1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine and Its Significance in Modern Chemical Research

{1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine, a compound with the CAS number 2109599-67-7, represents a fascinating subject of study in the realm of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of a {3-methylcyclobutyl} group and an azetidin-2-yl moiety in its backbone suggests unique chemical properties that make it a valuable candidate for further exploration.

The {3-methylcyclobutyl} group is a key structural feature that contributes to the compound's overall stability and reactivity. This moiety is known for its ability to interact with various biological targets, making it a promising component in the design of novel therapeutic agents. The azetidin-2-yl ring, on the other hand, introduces a secondary amine functionality, which is crucial for forming hydrogen bonds and enhancing binding affinity to biological receptors. These structural elements collectively contribute to the compound's potential as a pharmacophore in drug discovery.

In recent years, there has been significant interest in the development of new scaffolds for drug design. The compound {1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine fits well within this context, as it combines structural features that have been previously identified as beneficial in medicinal chemistry. For instance, the {3-methylcyclobutyl} group has been shown to improve metabolic stability, while the azetidin-2-yl ring enhances solubility and bioavailability. These properties are critical for the successful development of new drugs that can effectively reach their target sites within the body.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy. By leveraging molecular modeling techniques, scientists can simulate how {1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine interacts with biological targets such as enzymes and receptors. These simulations have revealed that the compound has the potential to bind to several key targets relevant to various diseases. This insight has opened up new avenues for research and development in drug discovery.

The synthesis of {1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the desired molecular framework. These advancements not only facilitate the production of the compound but also allow for modifications that can enhance its pharmacological properties.

One of the most exciting aspects of studying {1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine is its potential application in treating various therapeutic conditions. Preliminary studies have suggested that this compound may exhibit activity against several diseases, including inflammatory disorders and neurological conditions. The ability of the {3-methylcyclobutyl} group to modulate enzyme activity and the presence of the azetidin-2-yl ring to enhance receptor binding make this compound a promising candidate for further investigation.

The role of {1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine in drug development is further highlighted by its compatibility with modern biocatalytic approaches. Enzyme-mediated reactions can be used to introduce specific functional groups into the molecule, thereby tailoring its biological activity. This flexibility is crucial for optimizing drug candidates and improving their efficacy while minimizing side effects. The integration of biocatalysis with traditional synthetic methods represents a significant step forward in pharmaceutical research.

As our understanding of complex biological systems continues to grow, so does our appreciation for molecules like {1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine that can interact with multiple targets simultaneously. This multitarget interaction capability is particularly valuable in treating multifactorial diseases where multiple pathways are involved. By designing compounds that can modulate several targets at once, researchers hope to achieve more comprehensive therapeutic effects.

The future prospects for {1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine are bright, with ongoing research aimed at uncovering its full potential in drug development. Collaborative efforts between academia and industry are essential for translating laboratory findings into clinical applications. As computational tools become more sophisticated and synthetic techniques advance, we can expect to see more innovative uses for this compound in medicine.

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